Borane, dibromomethoxy- is a chemical compound with the formula and a molecular weight of 201.653 g/mol. It is classified under organoboron compounds, specifically as a borane derivative. This compound features a boron atom bonded to two bromine atoms and a methoxy group, making it an interesting subject for both synthetic and applied chemistry.
The synthesis of borane, dibromomethoxy- can be approached through several methods, primarily involving reactions that introduce bromine and methoxy groups to boron. One common method involves the reaction of boron trihalides with methanol or methoxy-containing reagents under controlled conditions.
Borane, dibromomethoxy- has a trigonal planar geometry around the boron atom, consistent with sp² hybridization. The molecular structure includes:
The InChI for this compound is InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3
, which provides a standard representation of its molecular structure .
Borane, dibromomethoxy- participates in several chemical reactions typical of organoboron compounds:
The reactivity of dibromomethoxy- can be attributed to its electrophilic nature due to the electron-deficient boron atom. This makes it susceptible to nucleophilic attack by various Lewis bases.
The mechanism of action for borane, dibromomethoxy- primarily involves its role as a Lewis acid:
Kinetic studies may indicate that the rate of reaction varies based on solvent polarity and temperature, influencing the stability of intermediates formed during these processes.
Relevant data from various studies indicate that compounds like dibromomethoxy- exhibit significant reactivity profiles that are crucial for their applications in organic synthesis .
Borane, dibromomethoxy- finds applications primarily in organic synthesis:
Research continues into its potential uses in materials science and pharmaceuticals due to its unique reactivity and ability to form stable complexes with various substrates .
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 261380-41-0
CAS No.: 88048-09-3